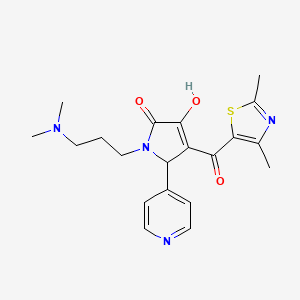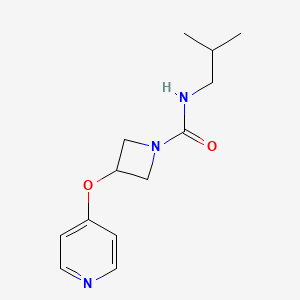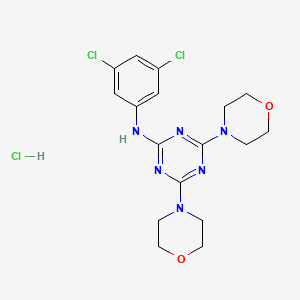![molecular formula C19H22ClN5O B2725659 3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900900-09-6](/img/structure/B2725659.png)
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H22ClN5O and its molecular weight is 371.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity compared to the reference drug doxorubicin, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Bioactivity of Pyrazole, Pyrimidine, and Morpholine Analogues
- Research focusing on the synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues has been conducted. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Desai, Patel, & Dave, 2016).
Applications in Heterocyclic Synthesis
- The chemical is part of a broader class of compounds used in heterocyclic synthesis, which includes various pyrimidine derivatives. These compounds have been studied for their potential applications in developing new medicinal compounds (Ho & Suen, 2013).
Antitumor Agents
- Benzopyranylamine compounds, related to the specified chemical, have been studied for their anti-tumor properties. Some of these compounds are active against human breast, CNS, and colon cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Jurd, 1996).
Synthesis and Characterization for Anticancer and Antimicrobial Activity
- Pyrazole derivatives have been synthesized and characterized for their anticancer, antifungal, and antibacterial activities. This research adds to the understanding of the chemical's potential pharmacophore sites for these biological activities (Titi et al., 2020).
Imaging Applications in Parkinson's Disease
- The chemical has been used in synthesizing a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This highlights its potential application in medical imaging and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Insecticidal and Antibacterial Potential
- Compounds with a structure similar to the specified chemical have been synthesized and evaluated for their insecticidal and antibacterial potential. This research points to potential applications in agriculture and infection control (Deohate & Palaspagar, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)16(13-22-25)15-4-2-3-5-17(15)20/h2-5,12-13,21H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPHWXFCSWEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)

![Ethyl 4-[6-(oxolan-3-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2725585.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)




![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)
